
2,4-Difluoro-5-(trifluoromethyl)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-5-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 1934665-18-5 . It has a molecular weight of 275.02 . The IUPAC name for this compound is 1-(bromomethyl)-2,4-difluoro-5-(trifluoromethyl)benzene . It is typically stored at ambient temperature and is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF5/c9-3-4-1-5(8(12,13)14)7(11)2-6(4)10/h1-2H,3H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results.科学的研究の応用
Chemical Synthesis
2,4-Difluoro-5-(trifluoromethyl)benzyl bromide is used in chemical synthesis, particularly in nucleophilic displacement reactions. For example, Marrec et al. (2010) discuss its role in the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, leading to the formation of aliphatic trifluoromethyl ethers (Marrec, Billard, Vors, Pazenok, & Langlois, 2010).
Radical Initiators in Organic Synthesis
In the domain of organic synthesis, this chemical is involved in benzylic bromination processes. Suarez et al. (2009) utilized it in benzylic brominations with N-bromosuccinimide and photochemical activation, providing a less toxic alternative to conventional solvents (Suarez, Laval, Tu, Jiang, Robinson, Scott, & Golding, 2009).
Drug Design and Medicinal Chemistry
In medicinal chemistry, the incorporation of fluorinated moieties like those found in this compound can significantly alter the biological activities of molecules. This strategy is widely used in drug design, as highlighted by Zhao and Hu (2012), who explored the trifluoroethylation of organoboronic acids and esters (Zhao & Hu, 2012).
Novel Trifluoromethylation Reactions
The compound is also important in developing new trifluoromethylation reactions. Kawai et al. (2011) described a copper-mediated trifluoromethylation at the benzylic position using this chemical, aiding in the rapid creation of structurally diverse medicinal candidates (Kawai, Furukawa, Nomura, Tokunaga, & Shibata, 2011).
Nucleophilic Trifluoromethylthiolation
In a similar vein, the chemical serves in nucleophilic trifluoromethylthiolation reactions. Kong et al. (2013) achieved benzyl trifluoromethyl sulfides in good to excellent yields through the trifluoromethylthiolation of benzyl bromides (Kong, Jiang, Xin, Bai, Yuan, & Weng, 2013).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, which are essential in various industrial and pharmaceutical applications, often involves this compound. This is exemplified in the work by Krapcho et al. (1997), where difluoro or chloro fluoro-substituted benzyl bromides were used to create benzylic zinc bromides, leading to halogenated heterocyclic quinones (Krapcho, Gallagher, Hammach, Ellis, Menta, & Oliva, 1997).
Electrocatalysis
Furthermore, the compound finds applications in electrocatalysis. Jouikov and Simonet (2010) explored the one-electron cleavage of benzyl bromides, including this compound, at palladium cathodes, leading to the generation of benzyl radicals (Jouikov & Simonet, 2010).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS05 pictogram, with the signal word "Danger" . It can cause severe skin burns and eye damage (Hazard Statement H314) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
It’s known that benzyl bromides are commonly used in organic synthesis for various reactions, including the suzuki–miyaura cross-coupling .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling, 2,4-Difluoro-5-(trifluoromethyl)benzyl bromide would act as an electrophile. The bromide (Br) group attached to the benzyl position makes it susceptible to oxidative addition, a key step in cross-coupling reactions . This process involves the transfer of the benzyl group from the bromide to a metal catalyst, typically palladium .
Result of Action
The result of the action of this compound would depend on the specific reaction it’s used in. In the context of Suzuki–Miyaura cross-coupling, the result would be the formation of a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Also, it’s worth noting that the compound can cause burns of eyes, skin, and mucous membranes , indicating the need for careful handling and appropriate safety measures.
特性
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-3-4-1-5(8(12,13)14)7(11)2-6(4)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQOUUTWBTWLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


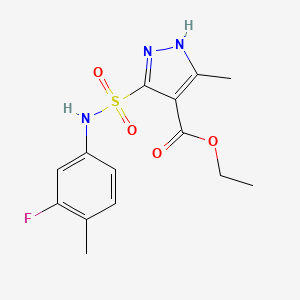
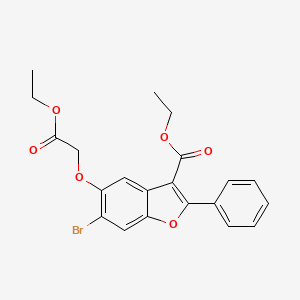
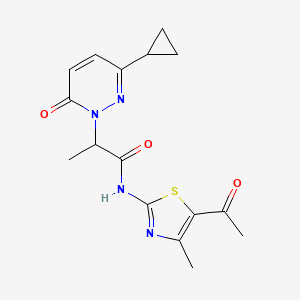
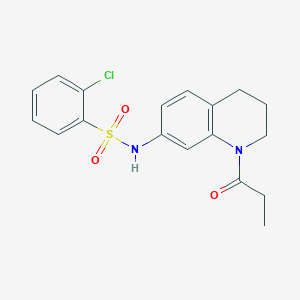
![N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2814307.png)
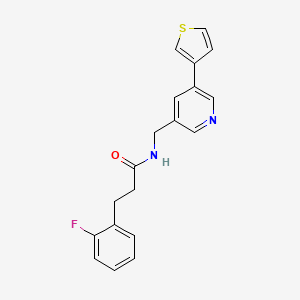
![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)
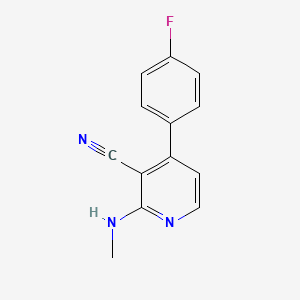
![6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B2814312.png)


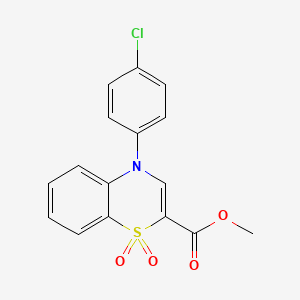
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide](/img/structure/B2814318.png)